
4-(2-Methoxyethoxy)aniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyethoxy)aniline can be achieved through several methods. One common route involves the reaction of p-fluoronitrobenzene with ethylene glycol methyl ether in the presence of potassium hydroxide and dimethyl sulfoxide. The reaction is carried out at 60°C overnight, resulting in the formation of the desired product with a yield of approximately 76.9% .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced under inert gas conditions to prevent oxidation and degradation .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methoxyethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound yields nitro derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
4-(2-Methoxyethoxy)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of dyes, pharmaceutical intermediates, and other organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: The compound is utilized in the production of protective agents, surfactants, and plasticizers
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The aniline group can form hydrogen bonds and participate in various chemical interactions, influencing the activity of enzymes and other biological molecules. The 2-methoxyethoxy group enhances the compound’s solubility and reactivity, allowing it to interact more effectively with its targets .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-(2-Methoxyethoxy)aniline
- Molecular Formula: C₉H₁₃NO₂
- Molecular Weight : 167.2 g/mol
- CAS Number : 33311-29-4
Structural Features :
This compound consists of an aniline core substituted with a 2-methoxyethoxy group at the para position. The methoxyethoxy side chain introduces polarity and flexibility, influencing solubility and reactivity.
Comparison with Structurally Similar Compounds
4-Methoxy-2-methylaniline
4-(5-Chloro-2-methoxy-phenoxy)-aniline
- Molecular Formula: C₁₃H₁₂ClNO₂
- Molecular Weight : 249.70 g/mol
- Key Differences: Incorporates a chlorinated phenoxy group, enhancing electrophilicity. Synthesized from 4-chloro-1-methoxy-2-(4-nitro-phenoxy)-benzene via nitro reduction . Applications: Antiproliferative agent in cancer research .
4-Methoxy-N-(2-nitrobenzylidene)-aniline
- Molecular Formula : C₁₄H₁₂N₂O₂
- Molecular Weight : 240.26 g/mol
- Key Differences: Contains a nitrobenzylidene Schiff base, enabling coordination chemistry. Structural stability confirmed by X-ray diffraction (R factor = 0.052) . Applications: Potential in materials science due to crystallographic stability .
(E)-2-[(4-Ethoxyphenylimino)methyl]-4-methoxyphenol
- Molecular Formula : C₁₆H₁₆N₂O₃
- Molecular Weight : 284.31 g/mol
- Key Differences: Features an ethoxy group and a phenolic hydroxyl group, enabling hydrogen bonding. Synthesized via condensation of 5-methoxysalicylaldehyde with 4-ethoxyaniline . Applications: Chelating ligands in catalysis .
3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline
Comparative Analysis Table
Research Findings and Trends
- Polar vs. Lipophilic Groups : The 2-methoxyethoxy group in this compound improves water solubility compared to methyl or trifluoromethyl derivatives, making it preferable in aqueous-phase reactions .
- Electrophilic Reactivity : Chlorinated or nitro-substituted analogs exhibit higher electrophilicity, enabling cross-coupling reactions for complex molecule synthesis .
- Biological Activity : Trifluoromethyl derivatives show enhanced bioactivity due to increased membrane permeability and metabolic stability .
Biological Activity
4-(2-Methoxyethoxy)aniline, also known as 2-methoxyethyl-4-aminophenol, is an organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHNO
- CAS Number : 33311-29-4
The presence of the methoxyethoxy group contributes to its solubility and reactivity, making it a versatile compound for various applications.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical pathways and molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Binding : It has the potential to bind to specific receptors, affecting cellular signaling processes.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.
Case Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Potential : Research indicates that derivatives of aniline compounds can inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis. A study demonstrated that related compounds could reduce the viability of cancer cells in vitro by inducing cell cycle arrest and apoptosis (Moscai et al., 2010) .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of substituted anilines, suggesting that this compound may protect neuronal cells from damage induced by oxidative stress (Chen et al., 2006) .
Comparative Studies
Comparative analyses with similar compounds reveal unique aspects of this compound's activity:
Compound | Biological Activity | Notes |
---|---|---|
2-Isopropoxyaniline | Limited versatility in reactions | Lacks methoxyethoxy group |
4-Aminophenol | Known analgesic properties | Less soluble compared to this compound |
2-Bromo-4-(2-methoxyethoxy)aniline | Potential for enhanced receptor binding | Bromine substitution alters reactivity |
Applications in Medicinal Chemistry
The compound's unique properties make it a candidate for various applications in medicinal chemistry:
- Drug Development : Its ability to modulate enzyme activity positions it as a potential lead compound for developing new therapeutics targeting metabolic disorders or cancers.
- Functional Materials : The structural characteristics allow its use in creating polymers with specific electronic or optical properties, expanding its utility beyond pharmaceuticals.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(2-Methoxyethoxy)aniline, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves two key steps:
Etherification : React 4-nitroaniline with 2-methoxyethyl bromide or tosylate in a polar aprotic solvent (e.g., DMF) using a base (e.g., K₂CO₃) at 80–100°C for 12–24 hours to form 4-(2-methoxyethoxy)nitrobenzene.
Reduction : Catalytically hydrogenate the nitro group using Pd/C (5–10% loading) under H₂ (50–60 psi) in ethanol at 50°C for 6–8 hours.
- Optimization : Yield improvements (≥75%) are achieved by ensuring anhydrous conditions, inert atmosphere (N₂/Ar), and slow addition of alkylating agents to minimize side reactions .
Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?
- Methods :
- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 6.5–7.0 ppm (aromatic protons), δ 3.4–4.0 ppm (OCH₂CH₂O and NH₂).
- HPLC-MS : Confirms purity (>98%) and molecular ion [M+H]⁺ at m/z 182.1.
- FT-IR : N-H stretches (~3400 cm⁻¹) and C-O-C bands (~1100 cm⁻¹).
- Data Interpretation : Compare spectra with computational predictions (e.g., DFT for NMR) and reference libraries to validate structural assignments .
Q. What safety precautions are essential when handling this compound in the lab?
- Protocols :
- Use fume hoods, nitrile gloves, and lab coats to avoid inhalation/skin contact.
- Store in amber glass under N₂ at 4°C to prevent oxidation.
- Neutralize spills with 10% acetic acid before disposal.
- Reference : Safety guidelines align with aromatic amine handling standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Approach :
Purity Validation : Use HPLC-MS to rule out impurities (e.g., residual nitro precursors).
Assay Standardization : Replicate studies under controlled conditions (fixed pH, temperature, cell lines).
SAR Analysis : Compare substituent effects (e.g., methoxyethoxy vs. ethoxyethoxy) using docking simulations (AutoDock Vina) to identify binding site interactions.
- Case Study : Discrepancies in kinase inhibition assays may stem from solvent polarity effects on compound solubility .
Q. What strategies optimize the regioselectivity of this compound in electrophilic aromatic substitution (EAS) reactions?
- Methods :
- Directing Groups : The -NH₂ group directs EAS to the para position, but the methoxyethoxy group may sterically hinder reactivity.
- Catalysis : Use Lewis acids (e.g., FeCl₃) to enhance para-selectivity in nitration or halogenation.
- Computational Modeling : DFT calculations (Gaussian 16) predict charge distribution and reactive sites.
- Example : Nitration with HNO₃/H₂SO₄ yields 3-nitro-4-(2-methoxyethoxy)aniline as the major product (85% selectivity) .
Q. How do solvent and temperature affect the stability of this compound during long-term storage?
- Study Design :
- Accelerated Degradation Tests : Store samples in DMSO, DMF, and ethanol at 4°C, 25°C, and 40°C for 6 months.
- Analysis : Monitor decomposition via HPLC and identify byproducts (e.g., quinones from oxidation).
- Findings : Ethanol at 4°C minimizes degradation (<5% over 6 months), while DMSO accelerates oxidation at 40°C .
Q. What computational tools predict the pharmacokinetic properties of this compound-based drug candidates?
- Tools :
- ADMET Prediction : SwissADME for bioavailability, blood-brain barrier penetration, and CYP450 interactions.
- Molecular Dynamics (MD) : GROMACS simulations assess membrane permeability.
- Insights : The methoxyethoxy group enhances water solubility (logP ~1.2) but may reduce metabolic stability due to ether cleavage .
Properties
IUPAC Name |
4-(2-methoxyethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5H,6-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOBEQCFVVJJBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397721 | |
Record name | 4-(2-methoxyethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33311-29-4 | |
Record name | 4-(2-methoxyethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-methoxyethoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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